molecular formula C16H12ClNO3 B4678929 6-chloro-2-(2-ethoxyphenyl)-4H-3,1-benzoxazin-4-one

6-chloro-2-(2-ethoxyphenyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B4678929
M. Wt: 301.72 g/mol
InChI Key: JAZUPUPFROLUEB-UHFFFAOYSA-N
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Description

6-chloro-2-(2-ethoxyphenyl)-4H-3,1-benzoxazin-4-one: is a heterocyclic compound that belongs to the benzoxazinone family This compound is characterized by the presence of a chloro substituent at the 6th position and an ethoxyphenyl group at the 2nd position

Properties

IUPAC Name

6-chloro-2-(2-ethoxyphenyl)-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3/c1-2-20-14-6-4-3-5-11(14)15-18-13-8-7-10(17)9-12(13)16(19)21-15/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZUPUPFROLUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2-(2-ethoxyphenyl)-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-ethoxyaniline with chloroacetyl chloride to form an intermediate, which then undergoes cyclization in the presence of a base to yield the desired benzoxazinone.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the chloro substituent, potentially replacing it with hydrogen or other functional groups.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or thiourea under mild conditions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dechlorinated derivatives.

    Substitution: Formation of various substituted benzoxazinones.

Scientific Research Applications

Chemistry: 6-chloro-2-(2-ethoxyphenyl)-4H-3,1-benzoxazin-4-one is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine: The compound has shown promise in preliminary studies as an anti-inflammatory and anticancer agent. Its ability to modulate specific pathways involved in inflammation and cell proliferation is of particular interest.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism of action of 6-chloro-2-(2-ethoxyphenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethoxyphenyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, its anti-inflammatory effects may be due to the inhibition of enzymes involved in the production of pro-inflammatory mediators.

Comparison with Similar Compounds

  • 6-chloro-2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one
  • 6-chloro-2-(2-phenyl)-4H-3,1-benzoxazin-4-one
  • 6-chloro-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one

Comparison: Compared to its analogs, 6-chloro-2-(2-ethoxyphenyl)-4H-3,1-benzoxazin-4-one exhibits unique properties due to the presence of the ethoxy group. This group can influence the compound’s solubility, reactivity, and biological activity. For instance, the ethoxy group may enhance the compound’s ability to penetrate cell membranes, making it more effective in biological applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-chloro-2-(2-ethoxyphenyl)-4H-3,1-benzoxazin-4-one
Reactant of Route 2
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6-chloro-2-(2-ethoxyphenyl)-4H-3,1-benzoxazin-4-one

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